molecular formula C10H7N3S B8497138 7-Thiazol-2-yl-imidazo[1,2-a]pyridine

7-Thiazol-2-yl-imidazo[1,2-a]pyridine

Cat. No.: B8497138
M. Wt: 201.25 g/mol
InChI Key: DUDWEEAQZRSOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Thiazol-2-yl-imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C10H7N3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-7-yl-1,3-thiazole

InChI

InChI=1S/C10H7N3S/c1-4-13-5-2-11-9(13)7-8(1)10-12-3-6-14-10/h1-7H

InChI Key

DUDWEEAQZRSOGH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C=C1C3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 mL round bottom flask, stir a suspension of 7-chloro-imidazo[1,2-a]pyridine (7.5 g, 49.2 mmol) in 250 mL 1,4-dioxane with bis(pinacolato)diboron (13.74 g, 54.1 mmol, 1.1 eq), potassium acetate (7.24 g, 73.8 mmol, 1.5 eq) and tricyclohexylphosphine (1.66 g. 5.9 mmol, 0.12 eq). Deoxygenate the resulting slurry with two cycles of evacuation and bubbling nitrogen through the slurry for 10 minutes each. Fit the flask with a reflux condenser and add tris(dibenzylidineacetone)dipalladium (0) (2.25 g, 2.45 mmol, 0.05 eq) and stir the mixture under nitrogen at 80° C. overnight. Filter the hot mixture over a ˜1 cm pad of celite, wash with 50 mL 1,4-dioxane, then concentrate the combined filtrate and wash to give a brown pasty solid. Suspend a portion of the solid (32.8 mmol) in 80 mL of dioxane, combine with 41.25 mL of 2 M aqueous sodium carbonate (82.5 mmol, 2.5 eq) and 2-bromothiazole (4.38 mL, 8.07 g, 49.2 mmol, 1.5 eq), then deoxygenate twice via evacuation and bubbling nitrogen through the suspension. Add tetrakis (triphenylphosphine) palladium (1.89 g, 1.64 mmol, 0.05 eq), fit the flask with a reflux condenser and stir the mixture under nitrogen at 100° C. overnight. Filter the dark brown-black hot mixture through a 1 cm pad of Celite®, wash with 50 mL dioxane, then apply the combined filtrate and wash equally to three 25 g SCX Mega Bond-Elut™ SCX cartridges (Varian) each pre-washed with 200 mL 1:1 CH2Cl2:MeOH. After loading with vacuum assist, wash each cartridge with 300 mL 1:1 CH2Cl2:MeOH, then elute with 160 mL 1:1 CH2Cl2:2 M NH3-MeOH. Concentrate the combined eluates in vacuo and purify through a 330 g silica gel cartridge using a 0 to 5% methanol gradient in dichloromethane. Concentrate the pooled clean fractions and dry to yield 3 g (45%) of 7-thiazol-2-yl-imidazo[1,2-a]pyridine as a tan solid. MS (ES) mm/z 202, (M+1).
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
catalyst
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
13.74 g
Type
reactant
Reaction Step Three
Name
potassium acetate
Quantity
7.24 g
Type
reactant
Reaction Step Three
Quantity
1.66 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
tris(dibenzylidineacetone)dipalladium (0)
Quantity
2.25 g
Type
reactant
Reaction Step Four
[Compound]
Name
solid
Quantity
32.8 mmol
Type
reactant
Reaction Step Five
Quantity
41.25 mL
Type
reactant
Reaction Step Six
Quantity
4.38 mL
Type
reactant
Reaction Step Seven

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